

# An In-depth Technical Guide to 3,6-Dichloropyrazin-2-amine

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## Compound of Interest

Compound Name: 3,6-Dichloropyrazin-2-amine

Cat. No.: B190259

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## Introduction

**3,6-Dichloropyrazin-2-amine** is a halogenated heterocyclic compound belonging to the pyrazine family. The pyrazine ring system is a key structural motif in a multitude of biologically active molecules and approved pharmaceuticals. The presence of reactive chlorine atoms and an amino group makes **3,6-Dichloropyrazin-2-amine** a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and potential antiviral and antimycobacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological significance.

## Chemical Properties

A summary of the key chemical and physical properties of **3,6-Dichloropyrazin-2-amine** is presented in the table below. While experimental data for boiling point and solubility are not readily available in the literature, estimations based on its structure and comparison with similar compounds suggest it has limited solubility in water and is more soluble in organic solvents.

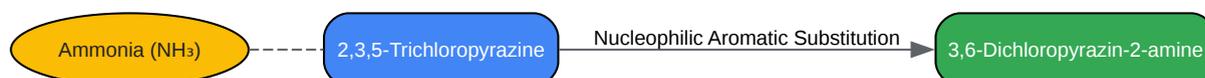
Property	Value
IUPAC Name	3,6-Dichloropyrazin-2-amine
CAS Number	14399-37-2
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub>
Molecular Weight	163.99 g/mol
Melting Point	140-141 °C
Boiling Point	Not reported (Predicted to be high)
Solubility	Sparingly soluble in water; soluble in polar organic solvents.
Appearance	Likely a solid at room temperature

## Synthesis and Reactivity

The synthesis of **3,6-Dichloropyrazin-2-amine** typically involves the regioselective amination of a polychlorinated pyrazine precursor. A plausible and commonly employed synthetic strategy is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a more halogenated pyrazine, such as 2,3,5-trichloropyrazine.

### General Synthetic Approach: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of multiple chlorine atoms, makes it susceptible to attack by nucleophiles. The amination reaction is a classic example of S<sub>N</sub>Ar.



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Caption: Synthetic pathway for **3,6-Dichloropyrazin-2-amine**.

## Experimental Protocol: Synthesis via Amination of 2,3,5-Trichloropyrazine (Proposed)

While a specific detailed protocol for the synthesis of **3,6-Dichloropyrazin-2-amine** is not extensively reported, a general procedure can be adapted from the synthesis of similar aminopyrazines. This proposed protocol is based on the nucleophilic substitution of a chlorine atom by an amino group.

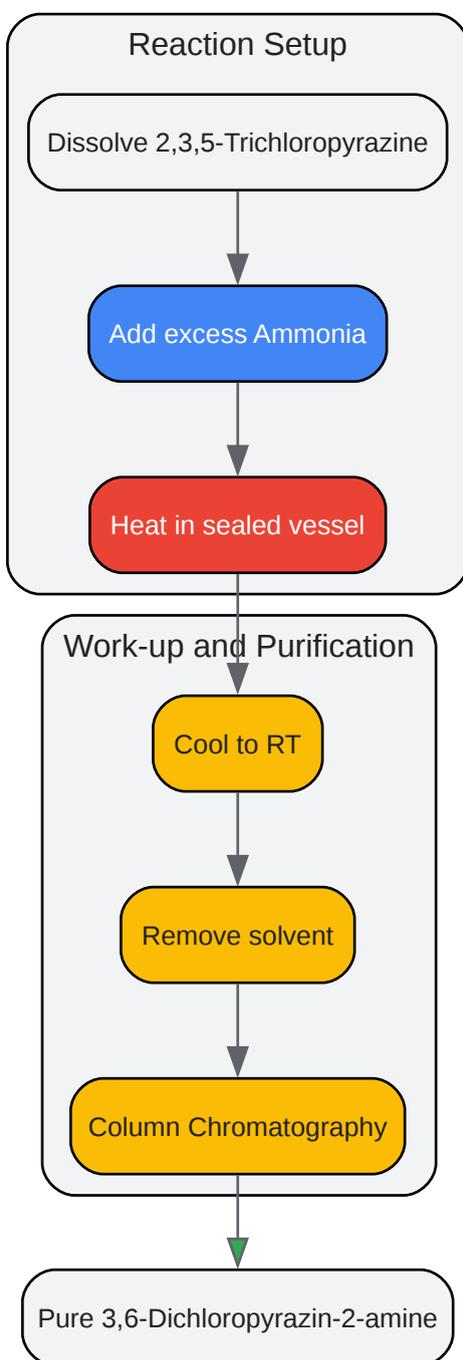
### Materials:

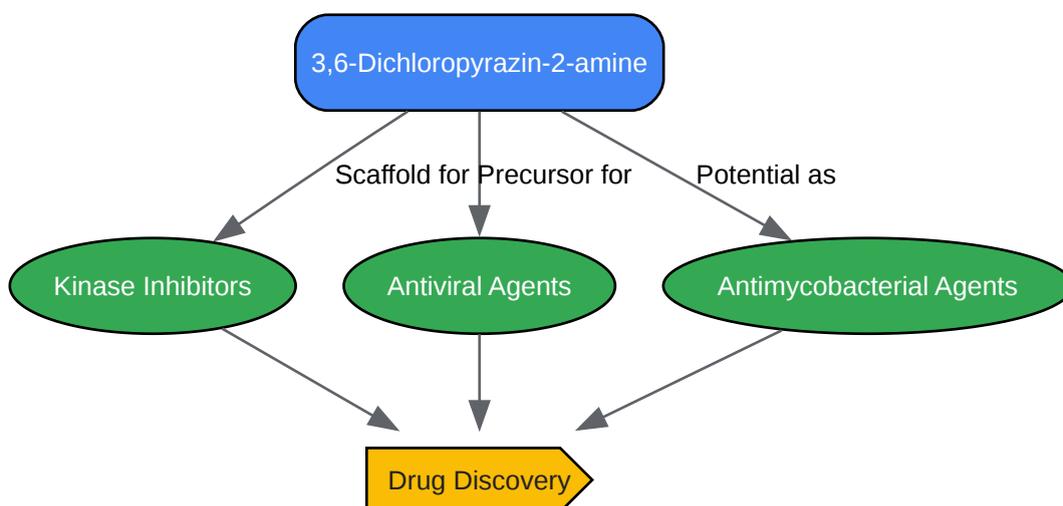
- 2,3,5-Trichloropyrazine
- Ammonia (aqueous solution or gas)
- A suitable solvent (e.g., ethanol, dioxane, or dimethyl sulfoxide)
- Reaction vessel (e.g., a sealed tube or a pressure reactor)

### Procedure:

- In a pressure-rated reaction vessel, dissolve 2,3,5-trichloropyrazine in a suitable solvent.
- Add an excess of aqueous ammonia to the solution. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia.
- Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the vessel to room temperature.
- The solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **3,6-Dichloropyrazin-2-amine**.

### Workflow Diagram:





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